molecular formula C10H14N2O7S B103381 Kynurenine sulfate CAS No. 17268-44-9

Kynurenine sulfate

Cat. No. B103381
CAS RN: 17268-44-9
M. Wt: 306.29 g/mol
InChI Key: KAXRWMOLNJZCEW-QRPNPIFTSA-N
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Description

L-Kynurenine sulfate salt is a substrate used to study the enzyme activity of kynurenine aminotransferase . It has also been used in the synthesis of Kyn adducts of certain amino acids .


Synthesis Analysis

Kynurenic acid (KYNA) is a bioactive compound produced along the kynurenine pathway (KP) during tryptophan degradation . The synthesis of KYNA involves the action of kynurenine aminotransferase on L-Kynurenine sulfate . The KP is a complex catabolic cascade consisting of a multi-step main branch and several lateral arms .


Molecular Structure Analysis

The structural information on human and rodent kynurenine aminotransferases (KATs) has been summarized as a result of global efforts aimed at describing the full complement of mammalian isozymes . These studies highlight peculiar features of KATs that can be exploited for the development of isozyme-specific inhibitors .


Chemical Reactions Analysis

The kynurenine pathway generates several metabolites with immunosuppressive functions or neuroprotective, antioxidant, or toxic properties . The reaction of kynurenine with a specific chemosensor, 3-formyl-4-(ethylthio)-7-(diethylamino)-coumarin, has been used for the detection of kynurenine in urine .

Future Directions

The kynurenine pathway, KYNA itself, and its derivatives have come into focus due to their potential therapeutic value in various disorders such as diabetes mellitus, obesity, dyslipidemia, hypertension, depression, and schizophrenia . The development of novel anti-psychotic and pro-cognitive drugs is promised by the discovery of selective and potent inhibitors of kynurenine aminotransferase II . The translational potential of this pathway as a pharmacological target for stroke and related complications is also being investigated .

properties

IUPAC Name

(2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXRWMOLNJZCEW-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)C[C@@H](C(=O)O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kynurenine sulfate

CAS RN

16055-80-4
Record name Benzenebutanoic acid, α,2-diamino-γ-oxo-, (αS)-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16055-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kynurenine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016055804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KYNURENINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9Y8MI1F7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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